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Compound of Interest

Compound Name: G-5555 hydrochloride

Cat. No.: B10800128

CAS Number: 1648863-90-4
Molecular Formula: C25H25CINeO3-HCI

Molecular Weight: 529.42 g/mol

Introduction

G-5555 hydrochloride is a potent and selective, orally bioavailable small molecule inhibitor of
the Group | p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] These
serine/threonine kinases are crucial downstream effectors of the Rho GTPases, Racl and
Cdc42, and are implicated in a variety of fundamental cellular processes such as cell
proliferation, survival, motility, and cytoskeletal dynamics.[2][3] Dysregulation of the PAK
signaling pathway is frequently observed in various human cancers, making it an attractive
target for therapeutic intervention.[2][4] G-5555 was developed as a next-generation inhibitor
with improved potency, selectivity, and pharmacokinetic properties, including reduced off-target
effects on the hERG channel, a common liability in kinase inhibitors.[5][6] This technical guide
provides a comprehensive overview of G-5555 hydrochloride for researchers, scientists, and
drug development professionals.

Physicochemical Properties

G-5555 hydrochloride is a solid substance with defined solubility in various solvents, which is
a critical consideration for in vitro and in vivo experimental design.
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Property Value

Molecular Formula C25H25CIN6O3-HCI
Molecular Weight 529.42 g/mol
Appearance Solid

Purity >98%

DMSO: 2170 mg/mL[7]1 eq. HCI: Soluble to 100
Solubility mMWater: 16.67 mg/mL (Sonication
recommended)[4]DMF: 25 mg/mi[1]

Storage Store at -20°C

Biological Activity and Selectivity

G-5555 is a high-affinity inhibitor of Group | PAKs, demonstrating significant potency for its
primary target, PAK1.[1] Its selectivity has been rigorously evaluated against a broad panel of
kinases, revealing a highly specific inhibition profile.

hibi

Target Ki (nM) ICs0 (NM) Notes

PAK1 3.7[8] - High-affinity binding.

Potent inhibition of
PAK2 11[8] 11[8] another Group | PAK
member.

Demonstrates target
PMEK (cellular) - 69[1] engagement in a
cellular context.[1]

Kinase Selectivity Profile

In a comprehensive screen against 235 kinases, G-5555 displayed exceptional selectivity. At a
concentration of 0.1 pM, it inhibited only eight other kinases by more than 70%, in addition to
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PAKZ1.[8] This high degree of selectivity minimizes the potential for off-target effects in
experimental systems.

Off-Target Kinase ICs0 (NM)
SIK2 9[8]
KHS1 10[8]
MST4 20[8]
YSK1 34[8]
MST3 43[8]

Lck 52[8]
PAK3 >70% inh.
hERG Channel >10 uM

Mechanism of Action and Signaling Pathway

G-5555 exerts its biological effects by inhibiting the kinase activity of Group | PAKs. These
kinases are key nodes in signaling pathways that are activated by extracellular signals and
regulate a multitude of cellular functions.[9] The primary upstream activators of PAKs are the
Rho GTPases, Rac and Cdc42.[3] Upon activation, PAKs phosphorylate a wide array of
downstream substrates, influencing pathways such as the Raf-MEK-ERK (MAPK) and AKT
signaling cascades, which are critical for cell proliferation and survival.[10] G-5555 has been
shown to inhibit the phosphorylation of MEK1 at serine 298, a known downstream substrate of
PAK1/2, in a dose-dependent manner.[8]
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Caption: Simplified PAK signaling pathway showing upstream activators, core inhibition by G-
5555, and downstream effectors.

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization of
G-5555 hydrochloride.

Biochemical Kinase Inhibition Assay (FRET-based)

This assay determines the direct inhibitory activity of G-5555 against purified PAK enzymes.
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e Reaction Setup: In a 384-well plate, prepare a 10 pL reaction mixture containing 50 mM
HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgClz, 1 mM EGTA, 2 uM of a FRET peptide
substrate (e.g., Ser/Thrl9 labeled with Coumarin and Fluorescein), and the purified PAK
enzyme (e.g., 20 pM PAK1).[11]

« Inhibitor Addition: Add serially diluted G-5555 hydrochloride to the reaction mixture and pre-
incubate for 10 minutes at 22°C.[11]

o Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration
appropriate for the specific PAK isoform (e.g., 40 uM for PAK1).[11]

» Detection: Incubate the reaction for a specified time (e.g., 60 minutes). Measure the
fluorescence emission at 445 nm and 520 nm with an excitation wavelength of 400 nm. The
ratio of these emissions is used to determine the extent of substrate phosphorylation.[11]

» Data Analysis: Calculate the percentage of enzyme inhibition for each G-5555 concentration.
Determine the I1Cso value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Cellular Target Engagement Assay (PMEK Assay)

This assay confirms the ability of G-5555 to inhibit PAK1/2 in a cellular context by measuring
the phosphorylation of the downstream substrate MEK1.

o Cell Culture: Plate and grow cancer cells (e.g., EBC-1 non-small cell lung cancer cells) to 70-
80% confluency in the appropriate growth medium.[11]

o Compound Treatment: Treat the cells with various concentrations of G-5555 hydrochloride
for a specified duration (e.g., 24 hours).[11]

o Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.[11]

o Western Blotting:
o Determine the protein concentration of the cell lysates.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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o Block the membrane with 5% non-fat milk or BSA in TBST.

o Incubate the membrane with a primary antibody specific for phosphorylated MEK (S298)
overnight at 4°C.

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody.[11]

o Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence
(ECL) detection system. Quantify the band intensities and normalize them to a loading
control (e.qg., total MEK or GAPDH) to determine the concentration-dependent inhibition of
MEK phosphorylation and calculate the cellular ICso.[11]

In Vivo Xenograft Study

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of G-5555 in a
mouse xenograft model.

e Cell Culture and Implantation:

o Culture a suitable cancer cell line (e.g., H292 non-small cell lung cancer or MDA-MB-175
breast cancer) under standard conditions.[8][12]

o Harvest the cells and resuspend them in a sterile medium, often mixed with Matrigel.[12]

o Subcutaneously inject the cell suspension (e.g., 5 x 10° cells) into the flank of
immunocompromised mice.[12]

e Tumor Growth and Randomization:
o Monitor the mice for tumor formation.

o Once tumors reach a palpable size (e.g., 100-200 mms3), randomize the mice into
treatment and control groups.[12]

e Compound Formulation and Administration:
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o Formulate G-5555 hydrochloride in a suitable vehicle for oral administration (e.g., oral
suspension).[13]

o Administer the compound orally at the desired dose and schedule (e.g., 25 mg/kg, twice
daily).[8]

e Monitoring and Data Collection:
o Measure tumor volume using calipers at regular intervals.
o Monitor the body weight of the mice as an indicator of toxicity.[14]
e Endpoint and Analysis:
o At the end of the study, euthanize the mice and harvest the tumors.

o Analyze the tumors for pharmacodynamic markers (e.g., pMEK levels) by western blotting
or immunohistochemistry.

o Calculate the tumor growth inhibition for the treatment group compared to the vehicle
control group.[11]
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Caption: General experimental workflow for the characterization of G-5555 hydrochloride.

Pharmacokinetics

G-5555 hydrochloride exhibits favorable pharmacokinetic properties, including good oral

bioavailability, which is a significant advantage for in vivo studies and potential clinical

development.

Parameter Value

Oral Bioavailability (F) 80%][8]

Blood Clearance Low[8]

Half-life Acceptable[8]

Oral Exposure (AUC) 30 uM-h[8]
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Conclusion

G-5555 hydrochloride is a highly potent, selective, and orally bioavailable inhibitor of Group |
PAKs. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and
demonstrated in vivo efficacy make it a valuable tool for investigating the role of PAK signaling
in cancer and other diseases. The detailed protocols and data presented in this guide are
intended to facilitate the effective use of G-5555 in preclinical research and drug discovery
programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [G-5555 Hydrochloride: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10800128#g-5555-hydrochloride-cas-number-
1648863-90-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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